The Fluorine Effect: Strategic Utilization of 4,4-Difluoropyrrolidin-3-ol
The Fluorine Effect: Strategic Utilization of 4,4-Difluoropyrrolidin-3-ol
CAS: 1638764-82-5 Formula: C₄H₈ClF₂NO (Hydrochloride salt) Molecular Weight: 159.56 g/mol (HCl salt) IUPAC: 4,4-difluoropyrrolidin-3-ol hydrochloride[1][2][3]
Executive Summary: The Strategic Value of the Scaffold
In modern drug discovery, the "Fluorine Scan" is a pivotal phase in lead optimization. 4,4-Difluoropyrrolidin-3-ol represents a high-value, chiral building block that addresses three critical failure modes in medicinal chemistry: metabolic instability, poor oral bioavailability due to high basicity, and lack of selectivity due to conformational flexibility.
Unlike simple pyrrolidines, the 4,4-difluoro motif introduces a profound electronic bias. The highly electronegative fluorine atoms at the C4 position exert a strong inductive effect (
This guide details the physicochemical profile, synthetic accessibility, and application logic for CAS 1638764-82-5, prioritizing scalable, safety-conscious protocols over hazardous legacy methods.
Physicochemical Profiling & SAR Logic
The introduction of the gem-difluoro group adjacent to the hydroxyl-bearing carbon creates a unique electronic environment.
Comparative Property Analysis
The following table illustrates the "Fluorine Effect" on the pyrrolidine scaffold. Note the dramatic shift in basicity (pKa).
| Property | Pyrrolidine | 3-Hydroxypyrrolidine | 4,4-Difluoropyrrolidin-3-ol | Impact on Drug Design |
| pKa (Conj. Acid) | ~11.3 | ~10.5 | ~7.2 - 7.8 (Est.) | Reduced basicity improves lipophilicity at physiological pH, enhancing passive permeability. |
| C-H Bond Strength | Standard | Standard | Inert at C4 | Blocks metabolic "soft spot" (C4 oxidation), extending half-life ( |
| H-Bond Donor | 1 (NH) | 2 (NH, OH) | 2 (NH, OH) | The C3-OH provides a vector for specific H-bond interactions in the binding pocket. |
| Conformation | Flexible | Envelope | Restricted | The gauche effect (F-C-C-N) biases the ring pucker, potentially locking bioactive conformations. |
Mechanism of Action: The Gauche Effect
The gem-difluoro substitution is not merely a steric blocker. It induces a specific conformational bias known as the fluorine gauche effect. In 4,4-difluoropyrrolidines, the ring tends to adopt a conformation where the C–F bonds maximize orbital overlap with adjacent orbitals (specifically
Figure 1: Structural Activity Relationship (SAR) logic demonstrating how the difluoro-hydroxyl motif translates to medicinal chemistry parameters.
Synthetic Accessibility & Protocols
Historically, synthesizing gem-difluorinated heterocycles involved the use of DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® on ketone precursors. While effective on a milligram scale, these reagents are shock-sensitive and thermally unstable, making them poor choices for scale-up.
Recommended Route: The "Reformatsky Approach" is superior for safety and scalability. It avoids HF-generating reagents by building the fluorinated scaffold from acyclic precursors.
Protocol: Reformatsky-Based Cyclization
Reference Basis: Adapted from enantioselective routes described in ACS publications (e.g., J. Org. Chem. 2016).[2][4]
Step 1: Reformatsky Reaction
Reagents: Ethyl bromodifluoroacetate, N-Boc-2-aminoacetaldehyde, Indium (powder) or Zinc (activated). Solvent: THF or DMF.
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Activation: Suspend Indium powder (1.2 equiv) in THF under Argon. Sonicate if necessary to activate surface.
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Addition: Add Ethyl bromodifluoroacetate (1.2 equiv). Stir for 30 min to form the organometallic species.
-
Coupling: Dropwise add N-Boc-2-aminoacetaldehyde (1.0 equiv) at 0°C.
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Workup: Quench with dilute HCl. Extract with EtOAc. The product is a linear fluorinated alcohol.
Step 2: Cyclization & Reduction
Reagents: TFA (Trifluoroacetic acid), Et₃N (Triethylamine), Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).[4]
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Deprotection: Treat the linear intermediate with TFA/DCM (1:1) to remove the Boc group. Concentrate to dryness.
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Cyclization: Redissolve in MeOH/Et₃N. The free amine attacks the ethyl ester, closing the ring to form 4,4-difluoro-3-hydroxypyrrolidin-2-one (Lactam intermediate).
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Reduction: Dissolve the lactam in Toluene/THF. Add Red-Al (3.0 equiv) at 0°C. Heat to reflux to reduce the amide carbonyl to the methylene group.
-
Salt Formation: Isolate the free base and treat with 4M HCl in dioxane to precipitate 4,4-difluoropyrrolidin-3-ol hydrochloride (CAS 1638764-82-5) .
Figure 2: The Reformatsky synthetic pathway, avoiding hazardous deoxofluorination reagents.
Handling, Stability, and Safety
Storage Protocols
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Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Nitrogen/Argon).
-
Temperature: Store at -20°C for long-term stability.
-
Stability: The gem-difluoro group is chemically robust. It does not undergo elimination (HF loss) under standard nucleophilic substitution conditions, unlike single fluorine atoms at the
-position to a leaving group.
Safety Hazards[5][6][7][8]
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Inhalation: Dust from the HCl salt is a respiratory irritant. Use a fume hood.
-
Skin Contact: Fluorinated amines can be absorbed transdermally. Double-gloving (Nitrile) is recommended.
-
Reaction Safety: If utilizing the alternative DAST route (not recommended above but possible), strictly control temperature (-78°C) to prevent thermal runaway.
Application Case Studies
Fragment-Based Drug Discovery (FBDD)
Researchers often screen 4,4-difluoropyrrolidin-3-ol as a fragment. Its low molecular weight (<160 Da) and high polarity allow it to probe hydrophilic pockets in kinases or proteases. The difluoro group provides a unique NMR handle (
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker physicochemical properties determine the "cell permeability" of the final large molecule. Replacing a standard propyl or piperazine linker with a 4,4-difluoropyrrolidine moiety can:
-
Reduce the overall lipophilicity (LogD).
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Rigidify the linker, reducing the entropic penalty of binding.
References
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Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol. Journal of Organic Chemistry. (2016). Describes the Reformatsky route and the safety advantages over deoxofluorination.
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Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2008). Fundamental review on the pKa modulation and metabolic stability conferred by gem-difluoro groups.
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PubChem Compound Summary: 4,4-Difluoropyrrolidin-3-ol hydrochloride. National Center for Biotechnology Information. Verified CAS and physical property data.
